
1-(But-3-en-1-yloxy)-3-fluorobenzene
Overview
Description
The compound “1-(But-3-en-1-yloxy)-3-fluorobenzene” is an organic compound that consists of a benzene ring substituted with a fluorine atom at the 3-position and a but-3-en-1-yloxy group at the 1-position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a fluorine atom and a but-3-en-1-yloxy group attached. The but-3-en-1-yloxy group contains a double bond, which could potentially participate in conjugation with the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo reactions at the double bond in the but-3-en-1-yloxy group, such as addition reactions. The fluorine atom could also potentially be replaced through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Generally, compounds with benzene rings are relatively stable and often have relatively high boiling points due to pi stacking interactions. The presence of a fluorine atom could potentially increase the polarity of the compound .Scientific Research Applications
Photophysics and Molecular Interactions
1-(But-3-en-1-yloxy)-3-fluorobenzene and similar compounds have been extensively studied for their photophysical properties and molecular interactions. Crystals of similar compounds have shown complex hydrogen bonding networks, resulting in the formation of distinct molecular aggregates such as trimers and dimers. These aggregates exhibit unique photophysical behaviors, including red-shifted absorption, dual fluorescence emission, and efficient energy transfer mechanisms. Such characteristics are pivotal in understanding molecular interactions and designing materials for optical applications (Levitus et al., 2001).
Organometallic Chemistry and Catalysis
The compound and its derivatives are recognized in organometallic chemistry, particularly for their interaction with transition metals. The presence of fluorine atoms influences the electronic properties of these molecules, making them suitable for use as solvents or ligands in organometallic reactions. Such interactions are fundamental in catalysis and the synthesis of complex molecules (Pike et al., 2017).
Material Science and Liquid Crystals
The structural variations of such molecules significantly influence the properties of liquid crystals, a crucial aspect of material science. Researchers have examined binary systems comprising similar compounds to understand the effects of structural changes on the mesomorphic properties of liquid crystals. These studies are crucial for the development of new materials with tailored optical and electronic properties (Dave et al., 2013).
Environmental Science
The environmental degradation of fluorobenzenes, closely related to this compound, has been a subject of study. Understanding the hydrodefluorination and hydrogenation processes under mild conditions can inform environmental remediation strategies for the degradation of fluorinated compounds (Baumgartner & McNeill, 2012).
Photodynamic Therapy and Photochemistry
Studies on the photochemical reactions of fluorobenzenes, including compounds similar to this compound, have revealed complex mechanisms that are influenced by the excited-state structures of these molecules. The insights gained are not only fundamental to the field of photochemistry but also have implications for the development of new photodynamic therapy techniques (Li & Lopez, 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-but-3-enoxy-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGSFBKQMKSSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



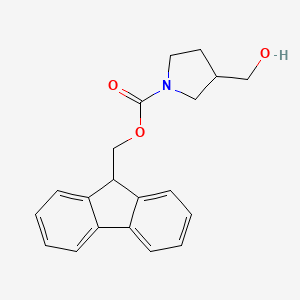
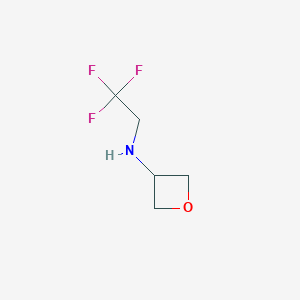

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)
![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)
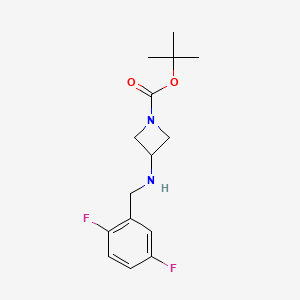

![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
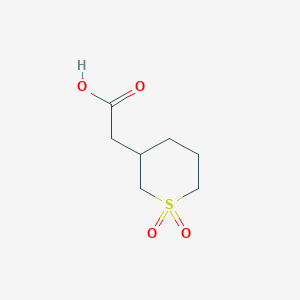
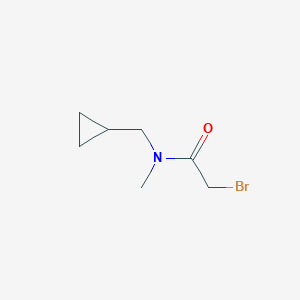
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)